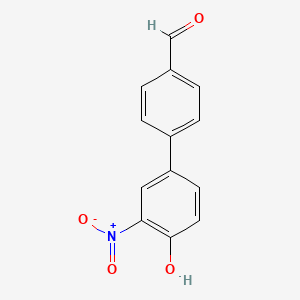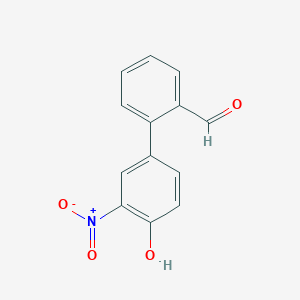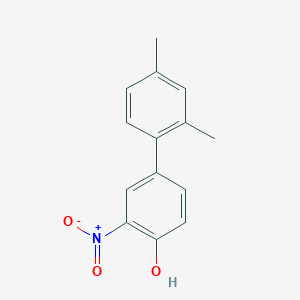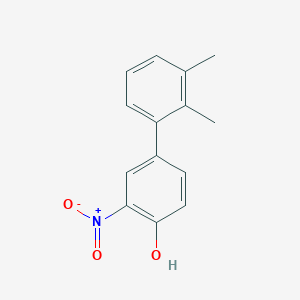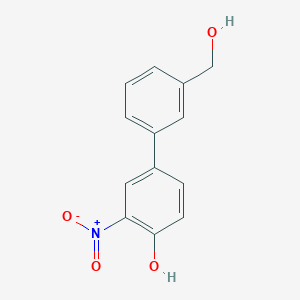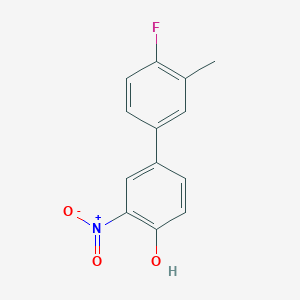
4-(3,5-Dimethylphenyl)-2-nitrophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-Dimethylphenyl)-2-nitrophenol, 95% (4-DMPNP-95) is a phenolic compound used in scientific research applications. It is a colorless to yellowish crystalline solid that is soluble in various organic solvents and is used as a reagent in organic synthesis. 4-DMPNP-95 is used in a variety of research studies and experiments, including biochemical, physiological, and molecular studies.
Wissenschaftliche Forschungsanwendungen
4-(3,5-Dimethylphenyl)-2-nitrophenol, 95% is used in a variety of scientific research applications. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) and as a fluorescent probe for the detection of nitric oxide (NO). It has also been used to detect oxidative stress in cells and to study the effects of oxidative stress on cells. Additionally, 4-(3,5-Dimethylphenyl)-2-nitrophenol, 95% has been used to study the effects of drugs on cells, to study the effects of radiation on cells, and to study the effects of environmental pollutants on cells.
Wirkmechanismus
4-(3,5-Dimethylphenyl)-2-nitrophenol, 95% is a fluorescent probe that is used to detect ROS and NO. It is a nitroaromatic compound that is reduced by ROS and NO, resulting in the production of a fluorescent product. The fluorescent product is then detected using a fluorescence microscope or spectrophotometer.
Biochemical and Physiological Effects
4-(3,5-Dimethylphenyl)-2-nitrophenol, 95% has been used to study the effects of oxidative stress on cells. Oxidative stress is a condition in which there is an imbalance between the production of reactive oxygen species and the cell's ability to detoxify them. Oxidative stress can lead to cell damage and death, and it has been linked to a variety of diseases and disorders. 4-(3,5-Dimethylphenyl)-2-nitrophenol, 95% has also been used to study the effects of drugs, radiation, and environmental pollutants on cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(3,5-Dimethylphenyl)-2-nitrophenol, 95% in laboratory experiments is that it is a non-toxic compound that is easily synthesized and purified. Additionally, it is a highly sensitive fluorescent probe that can be used to detect ROS and NO in cells. However, one of the limitations of using 4-(3,5-Dimethylphenyl)-2-nitrophenol, 95% is that it is not very stable and can degrade over time.
Zukünftige Richtungen
There are many potential future directions for the use of 4-(3,5-Dimethylphenyl)-2-nitrophenol, 95% in scientific research. For example, it could be used to study the effects of aging on cells, to study the effects of genetic mutations on cells, or to study the effects of environmental pollutants on cells. Additionally, it could be used to study the effects of drugs on cells, to study the effects of radiation on cells, or to study the effects of oxidative stress on cells. Finally, it could be used to develop new fluorescent probes for the detection of ROS and NO in cells.
Synthesemethoden
4-(3,5-Dimethylphenyl)-2-nitrophenol, 95% is synthesized through a condensation reaction between 3,5-dimethylphenol and 2-nitrobenzaldehyde. The reaction is catalyzed by p-toluenesulfonic acid and takes place in a solvent such as ethanol or methanol. The reaction yields a yellow to orange-brown solid that is then purified using silica gel column chromatography.
Eigenschaften
IUPAC Name |
4-(3,5-dimethylphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-5-10(2)7-12(6-9)11-3-4-14(16)13(8-11)15(17)18/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOJSLBHERYGDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686232 |
Source


|
| Record name | 3',5'-Dimethyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethylphenyl)-2-nitrophenol | |
CAS RN |
1261945-19-0 |
Source


|
| Record name | 3',5'-Dimethyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


